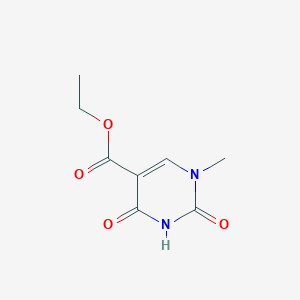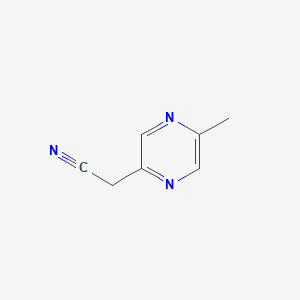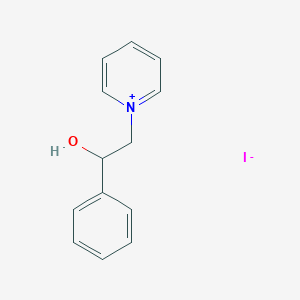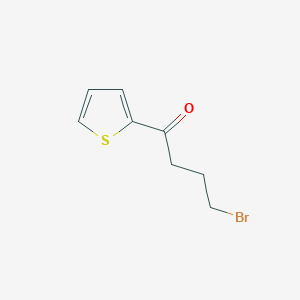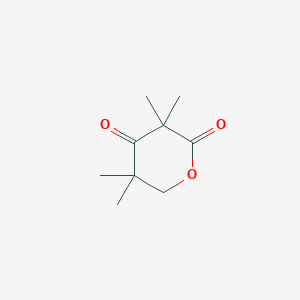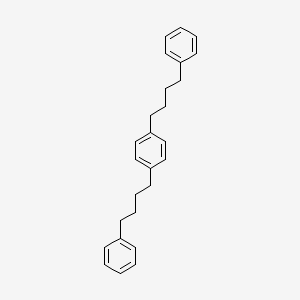
1,4-Di(4-phenylbutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(4-phenylbutyl)benzene is an organic compound characterized by a benzene ring substituted with two 4-phenylbutyl groups at the 1 and 4 positions. This compound is part of a broader class of benzene derivatives, which are known for their diverse applications in various fields such as organic synthesis, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(4-phenylbutyl)benzene can be synthesized through organic synthesis methods. A common synthetic route involves the reaction of p-bromobenzene with bromobutane under basic conditions. This reaction yields this compound as the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(4-phenylbutyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Products include ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Products include more saturated hydrocarbons.
Scientific Research Applications
1,4-Di(4-phenylbutyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electrical properties.
Coordination Chemistry: It is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with unique magnetic and gas-adsorption properties.
Mechanism of Action
The mechanism of action of 1,4-Di(4-phenylbutyl)benzene in various reactions involves the formation of reactive intermediates such as carbenium ions. For example, in acid-catalyzed cracking, the compound forms phenylbutenyl carbenium ions, which undergo further reactions to form products like diphenylbutane . These intermediates play a crucial role in determining the reaction pathways and final products.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylbutane: Similar in structure but lacks the additional phenyl groups on the butyl chains.
1,4-Di(4-pyridyl)benzene: Contains pyridyl groups instead of phenyl groups, leading to different chemical properties and applications.
Uniqueness
1,4-Di(4-phenylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications such as OLEDs and MOFs .
Properties
CAS No. |
5368-75-2 |
|---|---|
Molecular Formula |
C26H30 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1,4-bis(4-phenylbutyl)benzene |
InChI |
InChI=1S/C26H30/c1-3-11-23(12-4-1)15-7-9-17-25-19-21-26(22-20-25)18-10-8-16-24-13-5-2-6-14-24/h1-6,11-14,19-22H,7-10,15-18H2 |
InChI Key |
RIHIFVCYQITZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)CCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


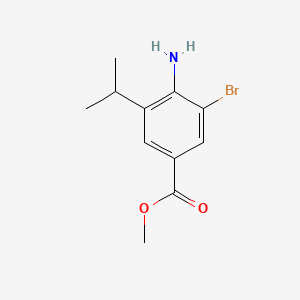

![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
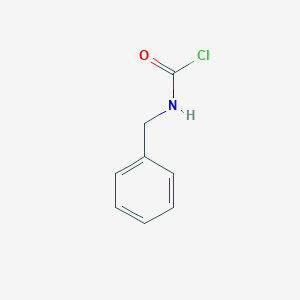

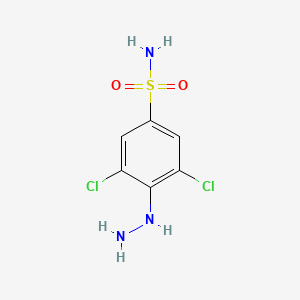
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
